Aphos

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aphos is a neurotoxic pesticide and fungicide.

Applications De Recherche Scientifique

Key Applications in Organic Synthesis

APhos is primarily employed as a ligand in palladium-catalyzed reactions, which are foundational in organic synthesis for forming carbon-carbon bonds. The following sections detail specific reactions where this compound demonstrates significant efficacy.

Suzuki-Miyaura Coupling

- Description : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.

- Role of this compound : this compound serves as an efficient catalyst for Suzuki-Miyaura couplings, yielding good results even with sterically hindered substrates under mild conditions. Its ability to stabilize the palladium center enhances the reaction's efficiency .

Sonogashira Coupling

- Description : This reaction involves the coupling of terminal alkynes with aryl or vinyl halides.

- Role of this compound : this compound can effectively catalyze Sonogashira reactions, particularly with less reactive alkynes, providing high yields and functional group tolerance.

Heck Reaction

- Description : This reaction allows for the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides.

- Role of this compound : While other palladium catalysts may be more commonly used for this transformation, this compound has shown potential in facilitating Heck reactions under specific conditions.

Comparative Analysis with Other Ligands

To better understand the unique advantages offered by this compound, a comparison with other common ligands used in similar reactions is presented below:

| Ligand Name | Structure Features | Unique Aspects |

|---|---|---|

| Bis(diphenylphosphino)ferrocene | Bidentate ligand structure | Provides enhanced stability and reactivity |

| Tris(2-(diphenylphosphino)ethyl)amine | Tridentate ligand | High coordination number increases catalytic activity |

| 1,1-Bis(diphenylphosphino)ferrocene | Bidentate with ferrocene core | Known for its role in asymmetric synthesis |

| Bis(diisopropylamino)phenylphosphine | Sterically hindered phosphine | Often used in less sterically demanding reactions |

This compound stands out due to its combination of steric hindrance from tert-butyl groups and electronic donation from the dimethylamino group, which collectively enhance its performance compared to other phosphines that may lack such characteristics.

Case Study 1: Room-Temperature Suzuki-Miyaura Reactions

A focused study demonstrated that a library of this compound ligands could be synthesized using microwave-assisted techniques. The resulting ligands were evaluated for their catalytic performance in room-temperature Suzuki-Miyaura reactions involving unactivated aryl chlorides. The results indicated that certain this compound ligands could achieve high yields under mild conditions, showcasing their practical utility in organic synthesis .

Case Study 2: Optimization Through Self-Assisted Molecular Editing (SAME)

Another innovative approach involved using self-assisted molecular editing to optimize this compound ligands. By conducting parallel reactions with various arylboronic acids without an external phosphane ligand, researchers were able to identify new this compound variants that exhibited superior catalytic profiles. This method highlighted the adaptability and efficiency of this compound ligands in promoting complex organic transformations .

Propriétés

Numéro CAS |

74548-80-4 |

|---|---|

Formule moléculaire |

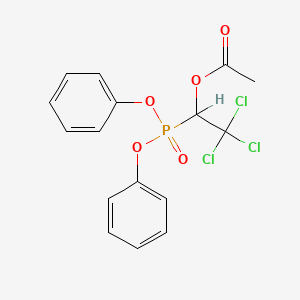

C16H14Cl3O5P |

Poids moléculaire |

423.6 g/mol |

Nom IUPAC |

(2,2,2-trichloro-1-diphenoxyphosphorylethyl) acetate |

InChI |

InChI=1S/C16H14Cl3O5P/c1-12(20)22-15(16(17,18)19)25(21,23-13-8-4-2-5-9-13)24-14-10-6-3-7-11-14/h2-11,15H,1H3 |

Clé InChI |

RJUFATJOENABQE-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

SMILES canonique |

CC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aphos |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.